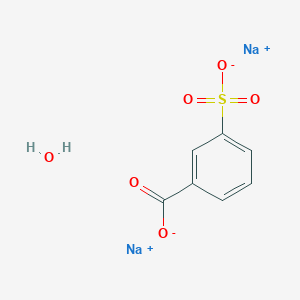

3-Sulfobenzoic acid disodium salt monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Sulfobenzoic acid disodium salt monohydrate is a chemical compound with the molecular formula C7H6Na2O6S. It is a sodium salt of 3-sulfonatobenzoic acid and exists in a hydrated form. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Sulfobenzoic acid disodium salt monohydrate can be synthesized through the sulfonation of benzoic acid followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

Sulfonation: Benzoic acid is treated with sulfuric acid to introduce the sulfonic acid group, forming 3-sulfonatobenzoic acid.

Neutralization: The resulting 3-sulfonatobenzoic acid is then neutralized with sodium hydroxide to form sodium 3-sulfonatobenzoate.

Hydration: The final product is obtained in its hydrated form by crystallization from an aqueous solution.

Industrial Production Methods: Industrial production of sodium 3-sulfonatobenzoate hydrate follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of continuous reactors and crystallizers helps in maintaining consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Sulfobenzoic acid disodium salt monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonate salts.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate salts.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : 3-Sulfobenzoic acid disodium salt monohydrate serves as a crucial reagent for synthesizing other sulfonated compounds. Its unique chemical structure allows it to participate in various reactions such as oxidation, reduction, and nucleophilic substitution .

- Buffer Component : In biochemical assays, it acts as a buffer component that helps maintain pH stability during experiments .

Biology

- Biochemical Assays : The compound is utilized in enzymatic assays and protein purification processes due to its ability to stabilize proteins and enhance solubility .

- Cell Culture : It is employed in cell culture media to support the growth of various cell lines, facilitating research in cellular biology .

Medicine

- Drug Delivery Systems : Research studies have explored its potential as a drug delivery agent, particularly for hydrophilic drugs due to its high solubility .

- Pharmaceutical Formulations : As an excipient, it can improve the bioavailability of poorly soluble drugs .

Industry

- Surfactant Properties : The compound's surfactant characteristics make it valuable in the production of detergents and cleaning agents. It enhances the dyeability and stain resistance of polymer fibers used in textiles .

- Dyes and Pigments : It is also used in dye manufacturing, where its sulfonate group improves the solubility and stability of dyes.

Case Studies

- Proteomics Research : A study demonstrated that using this compound improved protein solubility during purification processes, leading to higher yields in proteomic analyses.

- Textile Industry Application : In a textile manufacturing case, incorporating this compound into dye formulations enhanced color fastness and reduced water usage during dyeing processes.

Mécanisme D'action

The mechanism of action of sodium 3-sulfonatobenzoate hydrate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function. The pathways involved include:

Binding to Enzymes: Modulating enzyme activity by interacting with active sites.

Cell Membrane Interaction: Affecting cell membrane integrity and permeability.

Comparaison Avec Des Composés Similaires

Sodium 4-sulfonatobenzoate: Similar structure but with the sulfonate group at the 4-position.

Sodium 2-sulfonatobenzoate: Sulfonate group at the 2-position, leading to different reactivity and properties.

Uniqueness: 3-Sulfobenzoic acid disodium salt monohydrate is unique due to the position of the sulfonate group, which influences its chemical reactivity and interaction with other molecules. This positional difference can lead to variations in its applications and effectiveness in different fields.

Activité Biologique

3-Sulfobenzoic acid disodium salt monohydrate (CAS No. 14995-40-5) is a sulfonated benzoic acid derivative that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and biochemistry. This article delves into its biological activity, synthesizing findings from multiple sources to provide a comprehensive overview.

- Molecular Formula : C7H6Na2O6S

- Molecular Weight : 264.16 g/mol

- Synonyms : Disodium 3-sulfobenzoate, m-(Sodiooxysulfonyl)benzoic acid sodium salt

The compound exists as a white crystalline solid that is soluble in water, making it suitable for various biological applications.

1. Inhibition of Enzymatic Activity

3-Sulfobenzoic acid disodium salt has been investigated for its role in inhibiting β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in certain bacteria, making this compound a potential candidate for enhancing the efficacy of β-lactam antibiotics .

2. Antiviral Properties

Research indicates that derivatives of 3-sulfobenzoic acid exhibit antiviral activity. In particular, studies have shown that these compounds can inhibit viral replication and modulate immune responses, suggesting their potential use in antiviral therapies .

Case Study 1: Antiviral Activity

A study published in Molecules explored the antiviral effects of various sulfonated compounds, including sodium 3-sulfobenzoate. The results demonstrated significant inhibition of viral replication in cell cultures, highlighting the compound's potential as an antiviral agent .

Case Study 2: Structural Analysis

Research conducted on the crystal structure of silver complexes containing 3-sulfobenzoic acid revealed insights into its interactions at low temperatures. The study noted a reversible phase transition that could affect the compound's biological activity depending on environmental conditions .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

disodium;3-sulfonatobenzoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.2Na.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZKGQSNPCTAD-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Na2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14995-40-5 |

Source

|

| Record name | Disodium 2-sulphonatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.